molecular formula C14H15N3O4S B6394886 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid CAS No. 1261951-34-1

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6394886
CAS No.: 1261951-34-1
M. Wt: 321.35 g/mol
InChI Key: HTFUMHNAZUVTPN-UHFFFAOYSA-N
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Description

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid is a complex organic compound that features both an amino group and a sulfonamide group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfonamide Group: The reaction begins with the sulfonation of a suitable aromatic amine, such as aniline, using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling with Isonicotinic Acid: The sulfonamide intermediate is then coupled with isonicotinic acid through a condensation reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the Amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the sulfonamide group may produce primary amines.

Scientific Research Applications

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. The amino group may also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-N,3-dimethylbenzamide: This compound shares structural similarities but differs in the presence of a chlorine atom instead of the sulfonamide group.

    2-Amino-5-nitrophenol: Similar in having an amino group, but it contains a nitro group instead of the sulfonamide and isonicotinic acid moieties.

Uniqueness

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-amino-5-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUMHNAZUVTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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